1-(2-Oxo-2-piperidin-1-ylethyl)piperazine

Vue d'ensemble

Description

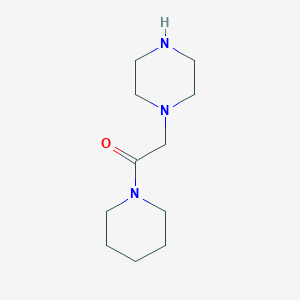

1-(2-Oxo-2-piperidin-1-ylethyl)piperazine is a chemical compound with the molecular formula C11H21N3O and a molecular weight of 211.31 g/mol It is characterized by the presence of both piperidine and piperazine rings, which are connected through an oxoethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine typically involves the reaction of piperidine with piperazine in the presence of an appropriate oxidizing agent. One common method involves the use of acetic anhydride as the oxidizing agent, which facilitates the formation of the oxoethyl linkage between the two rings . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity compound .

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Oxo-2-piperidin-1-ylethyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The piperidine and piperazine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Acetic anhydride, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl or carboxyl groups, while reduction can produce alcohol derivatives .

Applications De Recherche Scientifique

Scientific Research Applications

1-(2-Oxo-2-piperidin-1-ylethyl)piperazine has several key applications:

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in neurodegenerative diseases and as a precursor for drug synthesis. Its structure allows it to interact with various biological targets.

Organic Synthesis

It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The piperazine moiety is particularly valuable in drug design due to its ability to enhance solubility and bioavailability.

Biological Studies

The compound is used in studies exploring enzyme mechanisms and protein-ligand interactions, which are crucial for understanding drug action and efficacy.

Therapeutic Applications

Research indicates that this compound exhibits potential in treating conditions such as:

Neurodegenerative Disorders

Studies have shown that this compound can inhibit specific kinase activities associated with diseases like Parkinson's disease. By targeting enzymes such as LRRK2 (Leucine-Rich Repeat Kinase 2), it may offer therapeutic benefits by modulating pathways involved in neuronal degeneration.

HIV Research

Fragments derived from this compound have demonstrated promise in optimizing binding to the HIV capsid protein, which is critical for viral replication. This application highlights its potential role in developing antiviral therapies.

Parkinson's Disease

Research has indicated that this compound can significantly reduce LRRK2 activity in cellular models, suggesting its potential as a therapeutic agent for Parkinson's disease.

HIV Research

In studies related to HIV, fragments derived from this compound have shown promise in optimizing binding to the HIV capsid protein, which is crucial for viral replication.

Synthesis Overview

The synthesis of this compound typically involves several key steps:

| Step | Reaction Type | Conditions |

|---|---|---|

| Protection | Amine protection | Acidic conditions |

| Carboxylation | Nucleophilic substitution | Base-mediated reaction |

| Deprotection | Acidic hydrolysis | HCl or TFA |

The biological activity of this compound includes potential inhibition of various targets:

| Biological Target | Activity | Reference |

|---|---|---|

| LRRK2 | Inhibition | [Source Needed] |

| Serine Proteases | Potential inhibition | [Source Needed] |

| HIV Capsid | Fragment optimization | [Source Needed] |

Mécanisme D'action

The mechanism of action of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxoethyl group plays a crucial role in its binding affinity and specificity. The compound may modulate the activity of these targets by altering their conformation or by participating in chemical reactions that affect their function.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(2-Oxo-2-piperidin-1-ylethyl)piperidine

- 1-(2-Oxo-2-piperidin-1-ylethyl)morpholine

- 1-(2-Oxo-2-piperidin-1-ylethyl)pyrrolidine

Uniqueness

1-(2-Oxo-2-piperidin-1-ylethyl)piperazine is unique due to the presence of both piperidine and piperazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential interactions with a wide range of molecular targets, making it a valuable compound for research and industrial applications .

Activité Biologique

1-(2-Oxo-2-piperidin-1-ylethyl)piperazine, a compound belonging to the piperazine class, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This molecular configuration is critical for its biological interactions. The presence of the piperidine and piperazine rings contributes to its ability to interact with various biological targets.

This compound exhibits several mechanisms of action, primarily through its interaction with neurotransmitter systems and enzymes:

- Neurotransmitter Modulation : The compound has been shown to influence the activity of neurotransmitters, particularly in the central nervous system. It may act as a modulator of serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been investigated for its potential to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease treatment .

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Preliminary studies have demonstrated that derivatives of piperazine compounds exhibit significant antimicrobial properties against various pathogens. This includes efficacy against resistant strains of bacteria, suggesting potential applications in treating infections .

- Antidiabetic Effects : Some studies have highlighted the antidiabetic potential of piperazine derivatives. The compound has shown promise in lowering blood glucose levels and improving insulin sensitivity, making it a candidate for further exploration in diabetes management .

- Anticancer Properties : There is emerging evidence that piperazine derivatives may possess anticancer activity. Specific studies have indicated that these compounds can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology .

Study 1: Antimicrobial Efficacy

In a recent study, a derivative of this compound was tested against Pseudomonas aeruginosa. The compound exhibited a minimum inhibitory concentration (MIC) of 1 μg/mL, outperforming traditional antibiotics like norfloxacin .

Study 2: Antidiabetic Activity

A study evaluating the antidiabetic effects found that the compound significantly reduced blood glucose levels in diabetic rat models. The IC50 value for glucose uptake was reported at 8.9 μM, demonstrating superior efficacy compared to standard treatments like acarbose (IC50 = 610.7 μM) .

Data Table: Biological Activity Comparison

Propriétés

IUPAC Name |

2-piperazin-1-yl-1-piperidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O/c15-11(14-6-2-1-3-7-14)10-13-8-4-12-5-9-13/h12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHXUJGLAFXWIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375160 | |

| Record name | 1-(2-oxo-2-piperidin-1-ylethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70558-13-3 | |

| Record name | 1-(2-oxo-2-piperidin-1-ylethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70558-13-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.